3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common approach is to start with the appropriate benzoic acid derivative, which undergoes chlorination to introduce the chloro group. This is followed by sulfonylation with morpholine to form the sulfonyl-morpholine moiety. The final step involves the coupling of the phenylcarbonylamino group to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its properties in the development of new materials, including polymers and coatings.
Chemical Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and morpholine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(methylsulfonyl)benzoate
- 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(ethylsulfonyl)benzoate
Uniqueness
3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H21ClN2O6S |
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Molecular Weight |
501.0 g/mol |
IUPAC Name |
(3-benzamidophenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21ClN2O6S/c25-22-10-9-20(34(30,31)27-11-13-32-14-12-27)16-21(22)24(29)33-19-8-4-7-18(15-19)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28) |
InChI Key |
QECIONRATSHGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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